Cas no 537-83-7 (2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate)

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate is a fluorinated carbamate derivative with potential applications in pharmaceutical and agrochemical research. The trifluoroethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds. Its carbamate linkage provides hydrolytic stability while allowing selective reactivity under controlled conditions. The 4-methylphenyl moiety contributes to structural diversity, facilitating modifications for targeted activity. This compound is particularly useful in medicinal chemistry for probing enzyme inhibition or as a building block in drug discovery. High purity and well-defined chemical properties ensure reproducibility in research applications. Proper handling is advised due to its potential reactivity.
2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate structure
537-83-7 structure
Product Name:2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate
CAS No:537-83-7
MF:C10H10F3NO2
MW:233.187113285065
CID:2627398
PubChem ID:8891630
Update Time:2025-05-20

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoroethyl 4-methylphenylcarbamate
    • 2-CHLORO-N-[2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL]-N-METHYLACETAMIDE
    • 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate
    • 2,2,2-Trifluoroethyl p-tolylcarbamate
    • NE21593
    • 2,2,2-Trifluoro-ethyl 4-Methylphenylcarbamate
    • Z55292550
    • SCHEMBL25506591
    • EN300-16350
    • AKOS008961349
    • CS-0235865
    • 537-83-7
    • 2,2,2-Trifluoroethylp-tolylcarbamate
    • G35173
    • J-506753
    • 101-911-7
    • 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate
    • MDL: MFCD07692334
    • Inchi: 1S/C10H10F3NO2/c1-7-2-4-8(5-3-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
    • InChI Key: MCKVKWZCFNPYCE-UHFFFAOYSA-N
    • SMILES: FC(COC(NC1C=CC(C)=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 233.06636305 g/mol
  • Monoisotopic Mass: 233.06636305 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 233.19
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.3

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate Pricemore >>

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Additional information on 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate: A Comprehensive Overview

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate, also known by its CAS number 537-83-7, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound is a derivative of carbamic acid, featuring a trifluoroethyl group and a 4-methylphenyl substituent. Its unique structure endows it with distinctive chemical properties, making it valuable in fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular formula of 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate is C10H11F3NO2. Its molecular weight is approximately 246.19 g/mol. The compound consists of a trifluoroethyl group (-CF3CH2-) attached to a carbamate functional group (-NCOO-), which is further connected to a 4-methylphenyl ring. This combination of functional groups imparts the compound with both hydrophobic and polar characteristics, enhancing its versatility in different chemical environments.

Recent studies have highlighted the potential of 537-83-7 in drug delivery systems. Researchers have explored its ability to act as a prodrug carrier due to its stable carbamate linkage. This linkage can be cleaved under specific physiological conditions, releasing the active drug molecule. Such applications are particularly promising in targeted drug delivery, where controlled release mechanisms are critical for therapeutic efficacy.

In the agricultural sector, 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate has been investigated as a component in herbicides and pesticides. Its ability to inhibit specific enzymes involved in plant growth makes it a potential candidate for selective weed control. Moreover, its trifluoromethyl group contributes to enhanced stability against environmental degradation, which is crucial for agricultural applications where persistence is desired.

The synthesis of this compound typically involves the reaction of 4-methylphenyl isocyanate with trifluoroethanol under controlled conditions. Recent advancements in catalytic methods have improved the yield and purity of this reaction. For instance, the use of transition metal catalysts has been reported to facilitate the formation of the carbamate bond more efficiently than traditional methods.

537-83-7 has also been studied for its role in polymer chemistry. Its carbamate group can act as a cross-linking agent in polyurethane synthesis, leading to materials with improved mechanical properties. Additionally, its trifluoromethyl group imparts fluorine-based functionalities, which are known for their resistance to UV degradation and high thermal stability.

In terms of environmental impact, research has focused on the biodegradation pathways of 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. However, its fluorinated nature may slow down this process compared to non-fluorinated analogs.

The compound's physical properties include a melting point of approximately 55°C and a boiling point around 180°C under standard pressure. Its solubility in organic solvents such as dichloromethane and acetonitrile is relatively high due to its non-polar aromatic ring and polar carbamate group creating a balance between hydrophobicity and polarity.

In conclusion, 537-83-7, or 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate, stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure and functional groups make it an attractive candidate for innovative solutions in drug delivery systems, agrochemicals, polymer chemistry

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